2-Methoxyphenyl thienyl ketone
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Overview
Description
2-Methoxyphenyl thienyl ketone is an organic compound that features both a methoxyphenyl group and a thienyl group attached to a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyphenyl thienyl ketone can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the methoxyphenyl and thienyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyphenyl thienyl ketone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-Methoxyphenyl thienyl ketone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methoxyphenyl thienyl ketone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
2-Methoxyphenyl ketone: Lacks the thienyl group, which may result in different chemical and biological properties.
Thienyl ketone:
Methoxyphenyl thienyl derivatives: Compounds with similar structures but different functional groups or substitutions.
Uniqueness: 2-Methoxyphenyl thienyl ketone is unique due to the presence of both methoxyphenyl and thienyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
71735-17-6 |
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Molecular Formula |
C12H10O2S |
Molecular Weight |
218.27 g/mol |
IUPAC Name |
(2-methoxyphenyl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C12H10O2S/c1-14-10-6-3-2-5-9(10)12(13)11-7-4-8-15-11/h2-8H,1H3 |
InChI Key |
HBTWCIUCSZGWDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=CS2 |
Origin of Product |
United States |
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